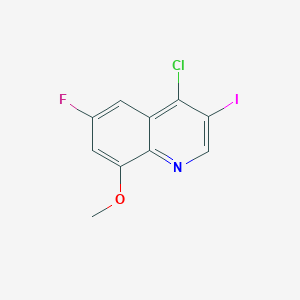

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline

Descripción

Propiedades

IUPAC Name |

4-chloro-6-fluoro-3-iodo-8-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFINO/c1-15-8-3-5(12)2-6-9(11)7(13)4-14-10(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTGKYOPTLLDOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C(C(=CN=C12)I)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy Overview

The synthesis of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline typically follows a sequence involving:

- Construction of the quinoline core with appropriate substituents (methoxy and fluoro groups) installed early.

- Selective halogenation to introduce iodine and chlorine atoms at the 3- and 4-positions, respectively.

- Use of nucleophilic aromatic substitution or electrophilic aromatic substitution reactions to install or transform substituents.

- Purification by chromatographic techniques to isolate the target compound in high purity.

Key Starting Materials and Intermediates

- 6-Fluoro-8-methoxyquinoline or related methoxy-substituted quinolines serve as the core scaffold.

- Halogenated quinolines such as 4-chloro-6-fluoroquinoline derivatives are intermediates prior to iodination.

- Common reagents include phosphorus oxychloride (POCl3) for chlorination, N-iodosuccinimide (NIS) or iodine sources for iodination, and bases such as sodium methoxide for nucleophilic substitutions.

Detailed Preparation Steps

Synthesis of 6-Fluoro-8-methoxyquinoline Core

- Starting from 3-fluoro-4-methoxyaniline, condensation with ethyl (ethoxymethylene)cyanoacetate in toluene at 100–110 °C for several hours yields quinolinecarboxylate intermediates.

- Cyclization and subsequent hydrolysis steps afford 6-fluoro-8-methoxyquinoline derivatives.

- Chlorination at position 4 is achieved by treatment with phosphorus oxychloride at elevated temperatures (~105 °C) resulting in 4-chloro-6-fluoro-8-methoxyquinoline intermediates.

Purification and Characterization

- After each step, the reaction mixtures are typically worked up by aqueous extraction, drying over magnesium sulfate or sodium sulfate, and concentration under reduced pressure.

- Purification is performed by flash column chromatography using gradients of ethyl acetate and hexane.

- The final compound, this compound, is isolated as a solid with characteristic melting points and confirmed by NMR spectroscopy and mass spectrometry.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Condensation (quinoline core) | 3-fluoro-4-methoxyaniline + ethyl (ethoxymethylene)cyanoacetate, toluene, 100–110 °C, 4.5 h | ~90 | Formation of quinolinecarboxylate intermediate |

| Chlorination at C-4 | Phosphorus oxychloride, 105 °C, 45 min | 80–90 | Conversion to 4-chloro-6-fluoro-8-methoxyquinoline |

| Iodination at C-3 | N-iodosuccinimide or I2 with oxidant, room temp | 80–85 | Selective iodination at position 3 |

| Purification | Flash chromatography (ethyl acetate/hexane) | — | Yields depend on purity and scale |

Research Findings and Analysis

- The presence of electron-donating methoxy and electron-withdrawing fluoro groups influences regioselectivity in halogenation steps, favoring substitution at positions 3 and 4.

- Chlorination with phosphorus oxychloride is a reliable method for introducing chlorine at position 4 in quinoline derivatives, with mild heating conditions.

- Metal-free iodination protocols provide an environmentally friendly alternative to traditional metal-catalyzed halogenations, achieving high regioselectivity and yield.

- The synthetic route benefits from the use of stable intermediates, allowing for stepwise functionalization and purification.

- The substitution pattern allows for subsequent cross-coupling reactions if further derivatization is desired, as demonstrated in palladium-catalyzed Suzuki-Miyaura coupling studies on related 3-iodoquinolines.

Comparative Notes on Alternative Methods

- Some methods for related quinoline derivatives involve nitration and reduction steps, but these are less favored due to environmental concerns and higher industrial costs.

- Strong base cyclization methods require anhydrous conditions and may be less practical for large-scale synthesis.

- The described halogenation approach using phosphorus oxychloride and mild iodination is more straightforward and scalable.

Summary Table of Preparation Method Highlights

| Aspect | Method Details | Advantages | Limitations |

|---|---|---|---|

| Core quinoline synthesis | Condensation of fluoro-methoxyaniline + cyanoacetate | High yield, straightforward | Requires heating and reflux |

| Chlorination | POCl3 treatment at ~105 °C | Selective, efficient | Handling of corrosive reagents |

| Iodination | NIS or iodine with oxidant, room temperature | Metal-free, high regioselectivity | Requires careful control of stoichiometry |

| Purification | Flash chromatography | High purity product | Time-consuming on large scale |

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different derivatives.

Cross-Coupling Reactions: The presence of halogen atoms makes this compound suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Electrophilic Substitution: Sulfuric acid or nitric acid under controlled temperatures.

Cross-Coupling: Palladium catalysts with boronic acids or alkenes in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl derivatives, while nucleophilic substitution can introduce alkoxy or amino groups .

Aplicaciones Científicas De Investigación

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antibacterial, antiviral, and anticancer compounds.

Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Material Science: It is employed in the development of organic semiconductors and liquid crystals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline involves its interaction with specific molecular targets. The halogen atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For instance, in antibacterial applications, the compound can inhibit DNA gyrase or topoisomerase IV, essential enzymes for bacterial DNA replication .

Comparación Con Compuestos Similares

Structural and Substituent Analysis

Table 1: Substituent Positions and Functional Groups of Selected Quinoline Derivatives

Electronic and Steric Effects

- In contrast, Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate features an ethoxycarbonyl group at position 3, which may reduce steric hindrance but increase hydrogen-bonding capacity through the ester moiety. Fluoro at position 6 (common in the target and CAS 22319-88-6 ) contributes to electron-withdrawing effects, modulating the quinoline ring’s electronic density.

- Methoxy Groups: The 8-methoxy substituent in the target compound and Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate enhances solubility via electron donation. However, 4-Chloro-6,7-dimethoxyquinoline exhibits two methoxy groups, which may further improve solubility but reduce lipophilicity compared to mono-methoxy analogs.

Reactivity and Functional Group Interactions

- Carboxylic Acid vs.

- Nitro and Oxo Groups: Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate includes a nitro and oxo group, which are absent in the target compound. These groups may confer redox activity or hydrogen-bonding diversity, altering biological target interactions.

Actividad Biológica

4-Chloro-6-fluoro-3-iodo-8-methoxyquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of chlorine, fluorine, iodine, and a methoxy group, exhibits enhanced reactivity and binding affinity to various biological targets. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through several methods involving halogenation of 8-methoxyquinoline. Common reagents include N-chlorosuccinimide for chlorination, Selectfluor for fluorination, and iodine monochloride for iodination. The synthetic routes typically require controlled temperatures and catalysts to achieve high yields and regioselectivity .

Biological Activity Overview

The biological activities of this compound include:

1. Antibacterial Activity

Research indicates that this compound can inhibit essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. Its structural modifications enhance its potency against various bacterial strains .

2. Antiviral Effects

Studies have suggested potential antiviral properties, particularly against viruses that rely on specific enzyme interactions for replication. The halogen substitutions improve binding affinities to viral proteins .

3. Anticancer Properties

Preliminary studies have shown that this compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation .

The mechanism of action primarily involves the interaction of the compound with biological macromolecules. The halogen atoms enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. For instance, in antibacterial applications, the compound's ability to bind tightly to DNA gyrase disrupts bacterial DNA replication processes .

Case Study 1: Antibacterial Efficacy

A study evaluating the antibacterial activity of various quinoline derivatives found that this compound exhibited significantly higher potency against Gram-positive bacteria compared to its non-halogenated counterparts. The Minimum Inhibitory Concentration (MIC) values were notably lower, indicating superior efficacy .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Control | 128 | Staphylococcus aureus |

| This compound | 16 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines (e.g., HeLa and MCF7) by activating caspase pathways. The IC50 values indicated a dose-dependent response, with significant cell death observed at concentrations as low as 10 µM .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Caspase activation |

| MCF7 | 15 | Caspase activation |

Comparison with Related Compounds

This compound can be compared with other quinoline derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Chloroquinoline | Lacks fluorine and iodine | Moderate antibacterial activity |

| 6-Fluoroquinoline | Lacks chlorine and iodine | Lower potency against cancer cells |

| 4-Chloro-6-fluoroquinoline | Similar structure but without methoxy group | Enhanced antibacterial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.